molecular formula C16H14ClFO B1360517 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone CAS No. 898790-93-7

3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Cat. No. B1360517
CAS RN: 898790-93-7
M. Wt: 276.73 g/mol
InChI Key: GXGHKIAGQWFKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H14ClFO . It has diverse applications in scientific research, offering opportunities for the synthesis of novel pharmaceuticals and exploration of its unique chemical properties.


Molecular Structure Analysis

The molecular structure of 3’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone consists of a propiophenone backbone with chlorine and fluorine substitutions at the 3’ and 4’ positions, respectively, and a 3-methylphenyl group attached to the 3 position . The molecular weight of this compound is 276.73 .


Physical And Chemical Properties Analysis

The boiling point of 3’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone is predicted to be 404.9±45.0 °C . The density is predicted to be 1.200±0.06 g/cm3 .

Scientific Research Applications

1. Applications in Copolymer Synthesis

The compound 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone has been researched in the context of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are used in copolymer synthesis with styrene. This process involves the use of radical initiation and results in copolymers with specific compositions and structural characteristics as analyzed by various spectroscopic techniques and thermal analyses (Savittieri et al., 2022).

2. Role in Structural Analysis of Substituted Pyrazolines

Research on substituted pyrazolines, which include compounds similar in structure to 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, has provided insights into the molecular structure and intermolecular interactions of these compounds. This includes the analysis of the conformation of pyrazole rings and the crystal structure of the compounds, revealing various intermolecular interactions (Chopra et al., 2007).

3. Involvement in the Synthesis of Chalcones

Studies on the molecular structures of a series of substituted chalcones, which are related to 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, have been conducted. These studies focus on the keto group configuration and intermolecular contacts within the crystal structure of these compounds. The research contributes to the understanding of weak intermolecular interactions and their role in crystal packing (Chopra et al., 2007).

4. Exploration in Quantum Chemical Studies

Quantum chemical studies have been conducted on compounds with structural similarities to 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone. These studies focus on the molecular geometry, chemical reactivity, and electrostatic potential, providing insights into the chemically active sites responsible for the compound's reactivity (Satheeshkumar et al., 2017).

5. Research in Liquid Crystal Alignment

The compound has also been explored in the context of liquid crystal alignment. Studies show that specific derivatives can promote excellent photoalignment of bulk commercial nematic liquid crystals, influenced by the number and disposition of fluoro-substituents (Hegde et al., 2013).

Safety and Hazards

3’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-15(18)14(17)10-13/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGHKIAGQWFKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644083
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

CAS RN

898790-93-7
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.